2-(2H-1,3-benzodioxol-5-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one
Description
This compound features a benzodioxole moiety linked via an ethanone bridge to a 1,4-thiazepane ring substituted at position 7 with a thiophen-2-yl group. The thiophene substituent (C₄H₃S) enhances electron-rich character, which may influence solubility, reactivity, or biological activity.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c20-18(11-13-3-4-14-15(10-13)22-12-21-14)19-6-5-17(24-9-7-19)16-2-1-8-23-16/h1-4,8,10,17H,5-7,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWGZGOIORITIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound can be described by the following structural formula:
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The benzodioxole moiety is known for its ability to engage with aromatic amino acids in proteins, while the thiophene and thiazepane rings contribute to its chemical reactivity and potential for forming hydrogen bonds with polar residues in enzymes and receptors.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains.
- Antioxidant Properties: The presence of the benzodioxole structure is linked to scavenging free radicals.
Data Table: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies
Several studies have explored the biological activity of similar compounds with structural similarities:
-
Study on Antimicrobial Effects
- A study evaluated the antimicrobial properties of benzodioxole derivatives, noting significant inhibition against Staphylococcus aureus. The findings suggest that modifications to the benzodioxole structure can enhance activity against resistant strains.
-
Antioxidant Activity Assessment
- Research demonstrated that compounds containing the benzodioxole moiety exhibited notable antioxidant activity in cellular models. This was attributed to their ability to reduce oxidative stress markers.
-
Enzyme Interaction Studies
- Investigations into enzyme interactions revealed that derivatives similar to the target compound could effectively inhibit cyclooxygenase (COX) enzymes, suggesting potential applications in anti-inflammatory therapies.
Research Findings
Recent advancements in synthetic methodologies have allowed for the development of novel derivatives based on this compound. These derivatives are being tested for enhanced biological activity and specificity towards targeted diseases.
Key Findings Include:
- Enhanced Efficacy: Modifications to the thiophene and thiazepane components have led to increased potency against specific cancer cell lines.
- Selective Toxicity: Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Thiazepane Substituents
The 7-position of the thiazepane ring is critical for modulating physicochemical and biological properties. Key analogs include:
Key Observations :
- Thiophene vs.
- Thiophene vs. Furan : Thiophene’s sulfur atom increases polarizability and may enhance binding to hydrophobic pockets compared to furan’s oxygen .
Benzodioxole-Containing Psychotropic Analogs
Compounds with benzodioxole and amino/ketone functionalities are often regulated due to CNS activity:
Key Observations :
- The target compound lacks the ethylamino group present in ephylone/ethylone, suggesting divergent mechanisms of action.
Key Observations :
- The target compound’s simpler thiazepane-benzodioxole architecture likely offers better synthetic yield and scalability compared to polycyclic analogs .
Physicochemical Properties and Computational Predictions
Using data from analogs (e.g., ):
Key Observations :
- The thiophene substituent balances lipophilicity and solubility better than difluorophenyl or furan, making the target compound a candidate for oral bioavailability studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
